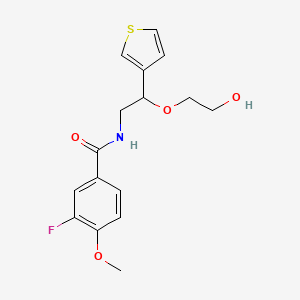

3-fluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide

Description

3-Fluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide (CAS: 2034304-61-3) is a benzamide derivative with a molecular formula of C₁₆H₁₈FNO₄S and a molecular weight of 339.38 g/mol . The compound features a benzamide core substituted with a fluorine atom at the 3-position and a methoxy group at the 4-position. The ethyl side chain incorporates a thiophen-3-yl moiety and a hydroxyethoxy group, which contributes to its unique physicochemical properties.

Properties

IUPAC Name |

3-fluoro-N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FNO4S/c1-21-14-3-2-11(8-13(14)17)16(20)18-9-15(22-6-5-19)12-4-7-23-10-12/h2-4,7-8,10,15,19H,5-6,9H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMUPVGKBLJYBRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCC(C2=CSC=C2)OCCO)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxybenzoic acid, 2-bromoethanol, and thiophene-3-carboxaldehyde.

Formation of Intermediate: The first step involves the esterification of 3-fluoro-4-methoxybenzoic acid with 2-bromoethanol to form the corresponding ester.

Substitution Reaction: The ester undergoes a substitution reaction with thiophene-3-carboxaldehyde in the presence of a base to form an intermediate compound.

Hydrolysis and Amidation: The intermediate is then hydrolyzed to form the carboxylic acid, which is subsequently converted to the amide using an appropriate amine and coupling reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethoxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to modify the functional groups, such as reducing the amide to an amine.

Substitution: The fluorine atom and other substituents can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethoxy group may yield aldehydes or ketones, while reduction of the amide group could produce primary or secondary amines.

Scientific Research Applications

Medicinal Chemistry

The compound shows potential as a pharmaceutical agent due to its unique functional groups that may interact with various biological targets:

- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit specific enzymes, particularly those involved in bacterial folate synthesis, suggesting potential antibacterial activity.

- Anti-inflammatory Effects : Preliminary studies indicate that the compound could possess anti-inflammatory properties by modulating pro-inflammatory cytokines, which may be mediated by the hydroxy group enhancing solubility and cellular uptake.

Biochemical Assays

3-fluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide can serve as a probe in biochemical assays due to its structural characteristics that allow it to bind selectively to certain proteins or receptors.

Antimicrobial Activity

Research indicates that compounds with sulfonamide groups often exhibit antimicrobial properties. This specific compound may inhibit bacterial growth through enzyme inhibition, impacting nucleic acid synthesis pathways.

In Vitro Studies

Laboratory studies have demonstrated that similar compounds exhibit promising results in reducing cell viability in inflammatory models. For example:

- Study on Inflammatory Models : A study showed that compounds containing thiophene rings exhibited enhanced biological activity against specific bacterial strains, indicating potential therapeutic applications in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-fluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and other functional groups can enhance binding affinity and selectivity, leading to modulation of biological pathways. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key residues.

Comparison with Similar Compounds

N-(2-(2-Bromoethoxy)ethyl)-4-(thiophen-3-yl)benzamide

- Molecular Formula: C₁₅H₁₆BrNO₂S

- Molecular Weight : 354.26 g/mol

- Key Features : Replaces the hydroxyethoxy group in the target compound with a bromoethoxy chain and lacks the 3-fluoro and 4-methoxy substituents on the benzamide ring.

- Synthetic Pathway: Synthesized via alkylation of a benzamide precursor with 2-bromoethoxy ethyl groups, purified via normal-phase chromatography (63% yield) .

3-Fluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide

- Key Features : Substitutes the hydroxyethoxy group with a furan-2-yl ring.

Benzamides with Heterocyclic Modifications

4-Methoxy-N-(4-(4-(Trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide (8b)

- Molecular Formula : C₂₀H₁₄F₃N₃O₃S

- Molecular Weight : 445.40 g/mol

- Key Features: Replaces the thiophen-3-yl ethyl group with a thieno[2,3-d]pyrimidinyl scaffold and introduces a trifluoromethyl phenoxy substituent.

- However, the rigid thienopyrimidinyl scaffold may reduce conformational flexibility compared to the target compound’s ethyl chain .

N-(3-Ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide

- Molecular Formula : C₁₇H₁₅FN₂O₂S

- Molecular Weight : 330.40 g/mol

- Key Features : Incorporates a benzothiazole ring instead of the thiophene-ethyl group.

- Structural Implications : The fused benzothiazole system increases planarity, which may improve stacking interactions but reduce solubility compared to the target compound’s hydroxyethoxy chain .

Fluorinated Benzamide Derivatives

4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]benzamide

- Molecular Formula: C₁₈H₁₄F₂NOS

- Molecular Weight : 331.37 g/mol

- Key Features : Features a dihydrothienylidene ring and dual fluorine atoms.

- Impact of Substituents : The partially saturated thiophene ring may confer conformational rigidity, while the 2-fluorophenyl group introduces steric hindrance absent in the target compound .

Structural and Functional Group Analysis

Key Substituent Effects

Biological Activity

3-fluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide is a synthetic organic compound notable for its unique structural features, including a fluorine atom, a sulfonamide group, and a thiophene ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemical applications.

Chemical Structure and Properties

The molecular formula of 3-fluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide is with a molecular weight of approximately 345.4 g/mol. The compound's structure includes several functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C14H16FNO4S |

| Molecular Weight | 345.4 g/mol |

| IUPAC Name | 3-fluoro-N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-4-methoxybenzamide |

The biological activity of this compound is influenced by its ability to interact with various biological targets, such as enzymes and receptors. The sulfonamide group is known for its inhibitory effects on certain enzymes, which can modulate metabolic pathways. Additionally, the presence of the fluorine atom may enhance the binding affinity and metabolic stability of the compound, making it a promising candidate for drug development.

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antimicrobial : Compounds containing thiophene and sulfonamide groups have shown significant antimicrobial properties.

- Anti-inflammatory : The unique functional groups may contribute to anti-inflammatory effects.

- Anticancer : Preliminary studies suggest potential anticancer activity due to the interaction with specific cellular pathways.

Case Studies

- Antimicrobial Activity : A study demonstrated that derivatives of thiophene-containing sulfonamides exhibited potent antimicrobial effects against various bacterial strains. This suggests that 3-fluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide could be effective in treating infections caused by resistant bacteria.

- Enzyme Inhibition : Research focusing on the mechanism of sulfonamides indicated that they can inhibit dihydropteroate synthase, an enzyme critical in bacterial folate synthesis. This inhibition leads to bactericidal effects, supporting the potential use of this compound in antibiotic development.

Comparison with Similar Compounds

The biological activity of 3-fluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide can be compared with other compounds featuring similar structural motifs:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(2-(2-hydroxyethoxy)-2-thiophen-3-yl)ethylbenzenesulfonamide | Lacks fluorine; contains sulfonamide | Antimicrobial |

| 5-fluoro-N-(2-(2-hydroxyethoxy)-2-thiophen-3-yl)ethyl-2-methoxybenzenesulfonamide | Similar core; different substituent | Anticancer |

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 3-fluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide?

- Methodology : Multi-step synthesis often involves nucleophilic substitution and amide coupling. For example:

- Intermediate preparation : React 3-fluoro-4-methoxybenzoic acid with thiophene-containing ethylamine derivatives using coupling reagents like DCC/HOBt (to activate the carboxyl group) at low temperatures (-50°C) to minimize side reactions .

- Purification : Employ sequential normal-phase (e.g., ethyl acetate/hexane gradients) and reverse-phase chromatography (e.g., acetonitrile/water with 0.1% formic acid) to isolate the target compound .

Q. How can the compound’s structure be validated post-synthesis?

- Analytical techniques :

- ^1H NMR : Confirm the presence of key protons (e.g., thiophene ring protons at δ 7.2–7.5 ppm, methoxy group at δ ~3.8 ppm) .

- LC/MS : Verify molecular weight (e.g., [M+H]+ peak matching theoretical mass) .

- X-ray crystallography : Use SHELXL (via SHELX suite) for single-crystal refinement to resolve bond lengths/angles and confirm stereochemistry .

Q. What are the optimal conditions for fluorescence-based studies of this compound?

- Experimental design : Adjust pH (2.7–10.1) using 0.1 M HCl/NaOH to identify fluorescence intensity maxima. Use spectrofluorometry with Pb²+ as a complexation agent to study quenching effects .

Advanced Research Questions

Q. How can crystallographic disorder in the compound’s structure be resolved during refinement?

- Methodology :

- Data collection : Use high-resolution synchrotron data (e.g., Stoe IPDS-II diffractometer) with multi-scan absorption correction (MULABS) .

- Refinement : Apply SHELXL’s restraints for anisotropic displacement parameters and split sites for disordered atoms. Validate using R-factor convergence (target <0.05) .

Q. What strategies improve yield in the final amide coupling step?

- Optimization approaches :

- Reagent selection : Replace DCC with EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for reduced byproduct formation.

- Solvent effects : Test polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates .

- Temperature control : Maintain sub-0°C conditions during coupling to suppress racemization .

Q. How does the thiophene moiety influence the compound’s biological activity?

- Structure-activity relationship (SAR) design :

- Analog synthesis : Replace thiophene with furan or phenyl rings to compare receptor binding (e.g., D3 receptor assays) .

- Fluorine scanning : Introduce fluorine at alternative positions on the benzamide ring to assess electronic effects on bioactivity .

Q. What contradictions exist in reported fluorescence properties, and how can they be addressed?

- Data conflict resolution :

- pH dependency : Replicate fluorescence intensity measurements across pH 2.7–10.1 to identify inconsistencies in Stokes shifts .

- Quenching agents : Compare metal ions (e.g., Pb²+ vs. Cu²+) to validate specificity in fluorescence quenching .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.